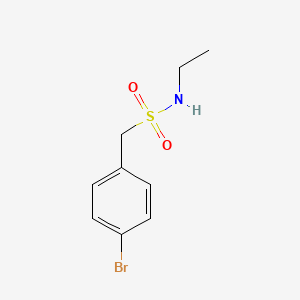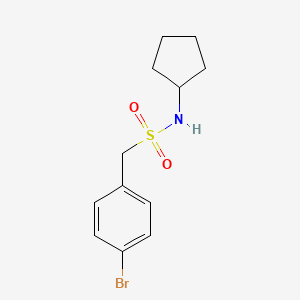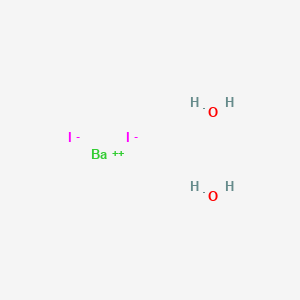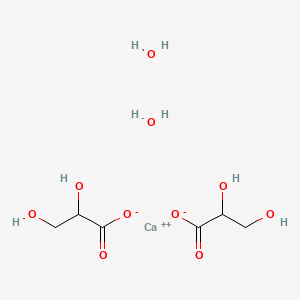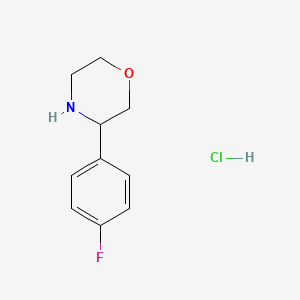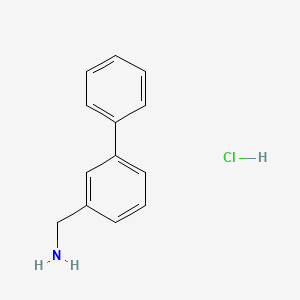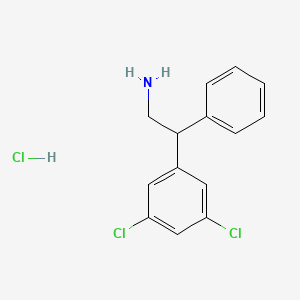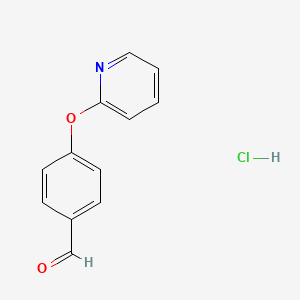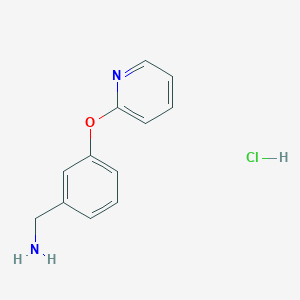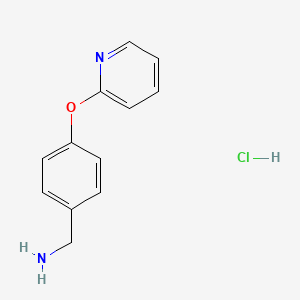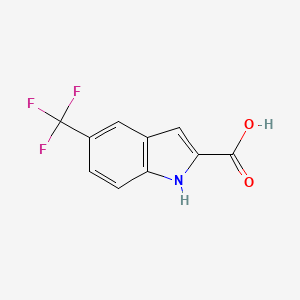
5-(trifluoromethyl)-1H-indole-2-carboxylic acid
概要
説明
Determination of the Structure of Electropolymerized Indole-5-Carboxylic Acid
The study on electropolymerized indole-5-carboxylic acid reveals the formation of a film on the electrode surface during electropolymerization. Two distinct chemical species were identified, differentiated by their solubility in dimethylformamide (DMF). The DMF-soluble species was characterized as an electrodeposited trimer, while the less soluble species, which dissolves in dimethylsulphoxide, is likely a polymeric species composed of linked trimer units. This was determined through various spectroscopic techniques including mass spectroscopy, UV-visible and fluorescence spectroscopy, IR spectroscopy, and NMR spectroscopy .
Synthesis and Structure-Activity Relationship of 1H-Indole-3-Carboxylic Acid Pyridine-3-ylamides
A series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were synthesized, showing high affinity and selectivity for the 5-HT2C receptor. The compound with the highest affinity and selectivity was identified, demonstrating over 2000 times selectivity over other serotonin and dopamine receptors. This indicates the potential for these compounds in therapeutic applications targeting the 5-HT2C receptor .
Spectroscopic Profiling and Computational Studies on Methyl 5-Methoxy-1H-Indole-2-Carboxylate
Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) was synthesized and characterized using various spectroscopic methods. The study included FT-IR, FT-Raman, UV, 1H and 13C NMR profiling, and computational studies to understand the electronic nature, vibrational modes, and reactivity of the molecule. The molecule's non-linear optical (NLO) properties were also investigated, suggesting its potential as a precursor to biologically active molecules .
3-Carboxymethyl-1H-Indole-4-Carboxylic Acid
The molecular structure of 3-carboxymethyl-1H-indole-4-carboxylic acid was analyzed, showing the orientation of the carboxyl groups in relation to the indole ring system. The crystal structure was determined, revealing hydrogen bonding patterns that form sheets within the crystal lattice. This provides insight into the molecular interactions and potential applications of the compound .
Novel Indole-2-Carboxylic Acid Analogues
This research introduced two series of novel indole-2-carboxylic acid derivatives with potential antioxidant activity. The synthesis involved acylation and aldol condensation reactions for the first series, and conversion to acid chloride followed by coupling with substituted anilines for the second series. The antioxidant activity of these compounds was screened, identifying several compounds with enhanced activity .
2-Trifluoromethanesulfonyloxyindole-1-Carboxylic Acid Ethyl Ester
The study presented a practical intermediate for the synthesis of 2-carbosubstituted indoles. The intermediate, 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester, was used in palladium-catalyzed coupling reactions with various partners, yielding a range of indole derivatives. The process demonstrated good to excellent yields, highlighting its utility in synthesizing diverse indole structures .
科学的研究の応用
Synthesis of Biologically Active Molecules
5-(Trifluoromethyl)-1H-indole-2-carboxylic acid and its derivatives are valuable in the synthesis of various biologically active molecules. This application is highlighted by the development of novel pathways for the creation of these compounds using modern organometallic methods. A specific example includes the synthesis of 2,3-dihydro-5-(trifluoromethoxy)indole, showcasing the interplay of organometallic and radical chemistry in the development of these bioactive molecules (Leconte & Ruzziconi, 2002).
Synthesis of Trifluoromethylated Indole Derivatives
The synthesis of trifluoromethylated 3-(pyrazolyl)indoles from 2-(trifluoromethyl)comanic acid highlights another application of these compounds. This process involves intermediate steps using isomeric carboxylic acids and their derivatives, demonstrating the chemical versatility of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid in creating complex chemical structures (Usachev, Obydennov, & Sosnovskikh, 2012).
Formation of Indole-Benzimidazole Derivatives
Research into the creation of novel indole-benzimidazole derivatives utilizes 5-(trifluoromethyl)-1H-indole-2-carboxylic acid and its analogs. These derivatives are synthesized through condensation with substituted o-phenylenediamines, indicating the compound's importance in creating pharmacologically relevant structures (Wang et al., 2016).
Molecular Docking Studies
A series of chloro-substituted indole-2-carboxylic acids were synthesized for molecular docking studies, which predict binding interactions with target proteins. This application is crucial in drug design and highlights the role of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid derivatives in understanding molecular interactions in biological systems (Ganga Reddy et al., 2022).
Spectroscopic Profiling and Computational Studies
In-depth spectroscopic and computational studies have been conducted on derivatives of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid. These studies, including FT-IR, FT-Raman, UV, and NMR profiling, provide insights into the electronic nature and reactivity of these molecules, important for understanding their potential in various scientific applications (Almutairi et al., 2017).
Safety And Hazards
将来の方向性
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . The results confirm the potential of 2-formylphenylboronic acids as antibacterial agents and give a hint of their possible mechanism of action .
特性
IUPAC Name |
5-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)6-1-2-7-5(3-6)4-8(14-7)9(15)16/h1-4,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRRCNKOGMDNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589598 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
CAS RN |
496946-78-2 | |
| Record name | 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



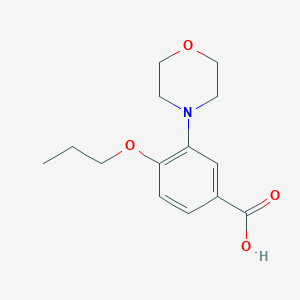
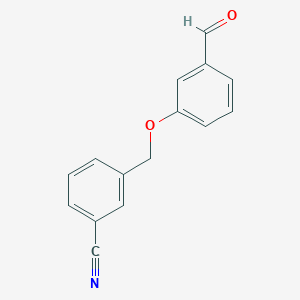
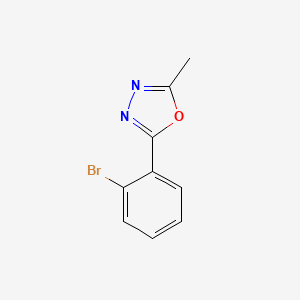
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
